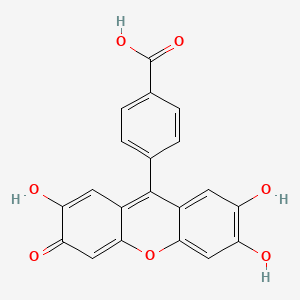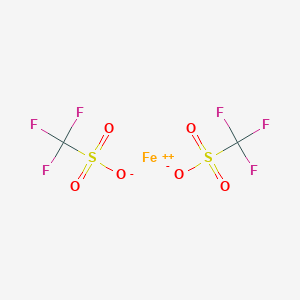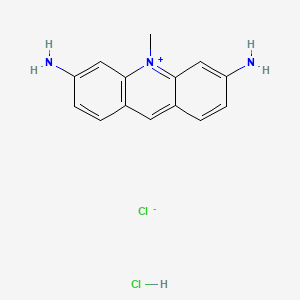
3,6-Diamino-10-methylacridinium chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-diamino-10-methylacridinium chloride.HCl is a hydrochloride resulting from the reaction of equimolar amounts of 3,6-diamino-10-methylacridinium chloride and hydrogen chloride. It has a role as an antibacterial agent, an antiseptic drug, a carcinogenic agent and an intercalator. It contains a 3,6-diamino-10-methylacridinium chloride.
Aplicaciones Científicas De Investigación
Electrochemical Applications
- Electroreduction Processes : 3,6-Diamino-10-methylacridinium chloride (trypaflavin, TF) has been studied for its electroreduction processes in aqueous buffered media on mercury electrodes. The electroreduction of TF leads to the formation of 3,6-diaminoacridinium polymercuride, which plays a role in the catalytic evolution of hydrogen (Studničková, 1992).
Spectroscopy and Photophysics
- ESR Triplet Spectra : The ESR triplet spectra of acridine dyes, including 3,6-diamino-10-methylacridinium chloride, were investigated, showing changes in spectra with varying concentrations and suggesting the formation of higher aggregates in certain conditions (Schmidt & Zellhofer, 1974).
DNA Interaction Studies
- Mitochondrial Mutagenesis : Studies on mitochondrial mutagenesis in Saccharomyces cerevisiae have utilized 3,6-diamino-10-methylacridinium chloride to understand the structural prerequisites for mutagenesis, particularly focusing on its ability to intercalate into DNA (Mahler, 1973).
Chemistry of Functional Dyes
- Redox-Active Functionalized Dyes : 10-Methylacridinium is a stable aromatic cation used in constructing a wide variety of novel π-electron systems. It is involved in redox reactions and exhibits electrochromic response, making it a candidate for various applications including metal-binding and chiroptical properties (Suzuki et al., 2015).
DNA Photocleavage
- DNA Photocleavage Agents : Compounds containing 3,6-diamino-10-methylacridinium chloride have been synthesized and studied for their DNA binding and photocleavage properties, particularly focusing on the UV-induced DNA scission (Kuroda & Shinomiya, 1991).
Kinetics and Reaction Mechanisms
- Reaction with L-cysteine : The kinetic and thermodynamic aspects of the reaction of acriflavine (3,6-diamino-10-methylacridin-10-ium chloride) with l-cysteine have been investigated, offering insights into the redox reactions and the formation of stable intermediate complexes (Nkole & Idris, 2021).
Propiedades
Número CAS |
10597-46-3 |
|---|---|
Fórmula molecular |
C14H15Cl2N3 |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride |
InChI |
InChI=1S/C14H13N3.2ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;;/h2-8H,1H3,(H3,15,16);2*1H |
Clave InChI |
OEGQPXPIKZELFM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.Cl.[Cl-] |
SMILES canónico |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.Cl.[Cl-] |
Otros números CAS |
6034-59-9 10597-46-3 |
Números CAS relacionados |
837-73-0 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



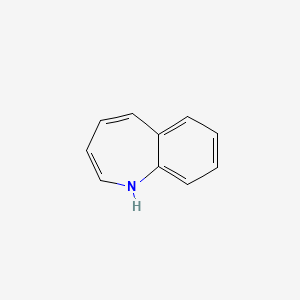
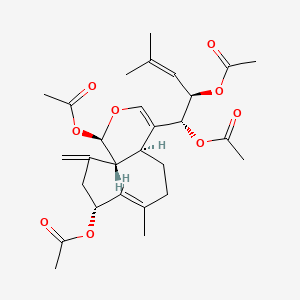
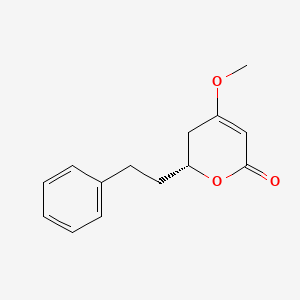
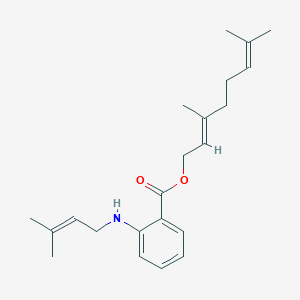

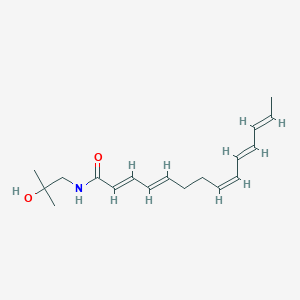
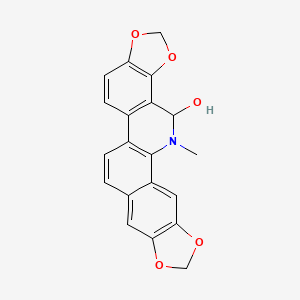
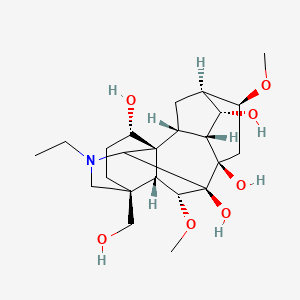

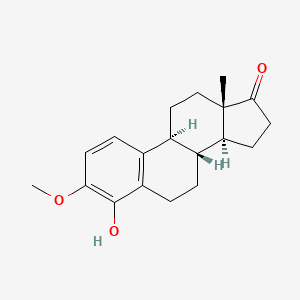
![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)

